4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
Chemical Structure: The compound consists of a benzene sulfonamide core substituted with a fluorine atom at the para position (C₁₆H₁₄FNO₅S₃, MW 415.48) . The sulfonamide group is linked to an ethyl chain bearing two thiophene-derived moieties: a thiophen-2-yl group and a thiophene-2-sulfonyl group.
The presence of dual thiophene groups suggests possible use of α-halogenated ketones or sulfonyl chloride intermediates in its preparation.
Properties
IUPAC Name |
4-fluoro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQKVITBFLSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the thienyl groups, and the sulfonamide linkage. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis techniques and optimization of reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Spectral Data :
- IR : Expected ν(C=S) absorption at ~1240–1255 cm⁻¹ (absent in tautomeric forms) and ν(NH) at ~3150–3414 cm⁻¹, consistent with sulfonamide and thiophene functionalities .
- NMR : Anticipated signals for aromatic protons (δ 7.0–8.0 ppm), sulfonyl groups (δ ~3.5 ppm for adjacent CH₂), and thiophene protons (δ ~6.5–7.5 ppm) .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Thiophene vs. Furan: The thiophene’s sulfur atom increases lipophilicity and π-stacking capacity relative to the furan analog (), which may alter bioavailability .
Steric and Solubility Considerations :
- The morpholine derivative () introduces a polar tertiary amine, enhancing aqueous solubility compared to the hydrophobic thiophene-rich target compound .
- The oxazole-containing compound () has a bulkier structure, likely reducing membrane permeability but improving target specificity .
Synthetic Complexity :
- Triazole derivatives () require multi-step synthesis with tautomerization challenges, whereas the target compound’s synthesis may involve fewer steps due to stable thiophene-sulfonyl linkages .
Biological Activity
4-Fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive review of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a sulfonamide group, thiophene rings, and a fluorinated benzene moiety. Its molecular formula is C15H14FNO3S3, and it is characterized by significant lipophilicity due to the presence of multiple aromatic systems.
Synthesis Methods
Synthesis typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Formation of Thiophene Intermediates : Utilizing palladium-catalyzed cross-coupling reactions to couple thiophene derivatives.
- Introduction of the Sulfonamide Group : Reacting the intermediate with benzenesulfonyl chloride in the presence of bases such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.5 |
| NUGC-3 (Gastric) | 15.0 |
| SK-Hep-1 (Liver) | 12.3 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro assays reveal its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key observations include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.
- Thiophene Rings : These contribute to π-stacking interactions with biological targets, enhancing binding affinity.
Research has shown that modifications to the thiophene moieties can lead to variations in potency, indicating their crucial role in biological activity.
Case Studies
- In Vivo Studies : A study involving murine models demonstrated significant tumor regression in xenograft models treated with this compound, highlighting its potential for therapeutic use.
- Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy while reducing side effects, indicating a promising avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
